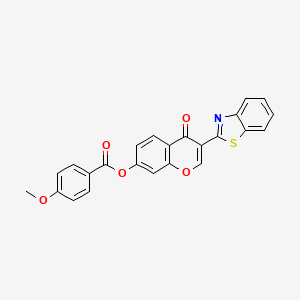

3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

Description

This compound belongs to the chromen-4-one family, characterized by a fused benzopyran-4-one core. The structure features a 1,3-benzothiazole substituent at the 3-position and a 4-methoxybenzoate ester at the 7-position. Such derivatives are often explored in medicinal chemistry for their enzyme inhibitory, antimicrobial, or anticancer properties .

Propriétés

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO5S/c1-28-15-8-6-14(7-9-15)24(27)30-16-10-11-17-20(12-16)29-13-18(22(17)26)23-25-19-4-2-3-5-21(19)31-23/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDSGOUOGNODIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Similar compounds with a benzothiazole moiety have been reported to inhibit topoisomerase i, a crucial enzyme involved in DNA replication and transcription. They have also been found to bind to the active site of the Pseudomonas aeruginosa quorum sensing LasR system, which is involved in bacterial communication and biofilm formation.

Mode of Action

Similar compounds have been shown to interact with dna and strongly inhibit topoisomerase i. This interaction disrupts the normal functioning of the enzyme, leading to DNA damage and cell death. In the case of bacterial targets, these compounds can disrupt quorum sensing, thereby inhibiting biofilm formation.

Pharmacokinetics

The compound’s efficacy in in vivo studies suggests that it may have suitable bioavailability and metabolic stability.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

2.1 Structural Analogues

The following compounds share structural similarities with the target molecule but differ in substituents:

*Calculated values based on structural analogs and software predictions.

2.2 Physicochemical Properties

- Lipophilicity (XLogP3) : The target compound’s benzothiazole group increases lipophilicity (estimated XLogP3 ~5.8) compared to the chlorophenyl analog (XLogP3 5.2) . The benzodioxepin-containing compound (XLogP3 ~6.1) has even higher lipophilicity due to its bulky aromatic system .

- Molecular Weight : The target compound (MW ~429) is intermediate in size compared to the benzodioxepin derivative (MW 486.51) and smaller than polyhalogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.